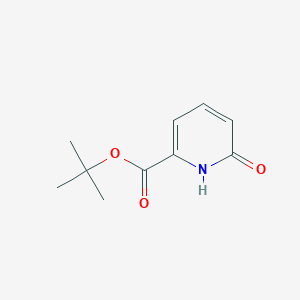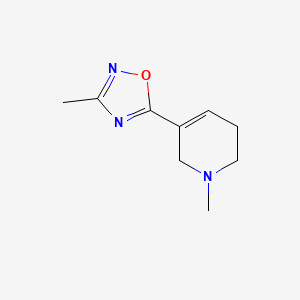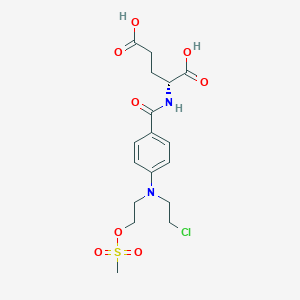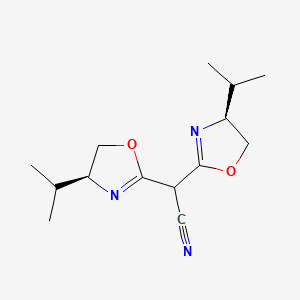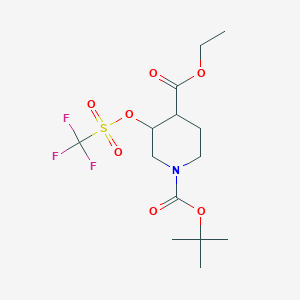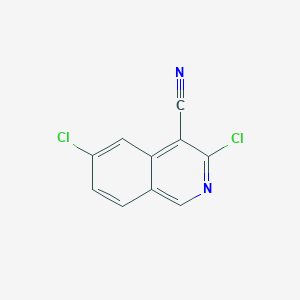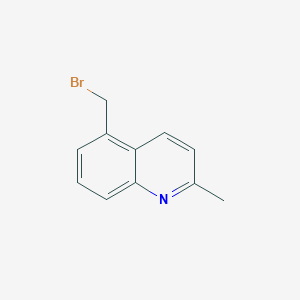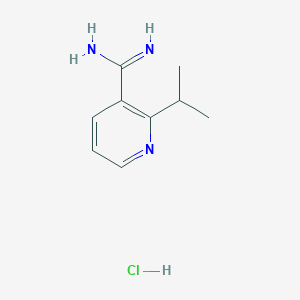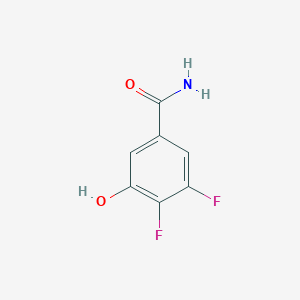![molecular formula C7H3ClINS B13666672 6-Chloro-3-iodothieno[3,2-c]pyridine](/img/structure/B13666672.png)
6-Chloro-3-iodothieno[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-iodothieno[3,2-c]pyridine is a heterocyclic compound that contains both chlorine and iodine atoms attached to a thieno[3,2-c]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodothieno[3,2-c]pyridine typically involves the halogenation of thieno[3,2-c]pyridine derivatives. One common method is the iodination of 6-chlorothieno[3,2-c]pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.
化学反应分析
Types of Reactions
6-Chloro-3-iodothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl derivatives, while nucleophilic substitution can yield azido or thiol-substituted compounds.
科学研究应用
6-Chloro-3-iodothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used in the study of biological pathways and molecular interactions due to its ability to form stable complexes with proteins and other biomolecules.
作用机制
The mechanism of action of 6-Chloro-3-iodothieno[3,2-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with receptor proteins, modulating their signaling pathways. The specific molecular targets and pathways depend on the context of its use in medicinal chemistry or chemical biology.
相似化合物的比较
Similar Compounds
Thieno[3,2-c]pyridine: The parent compound without halogen substitutions.
6-Chlorothieno[3,2-c]pyridine: A similar compound with only a chlorine atom.
3-Iodothieno[3,2-c]pyridine: A similar compound with only an iodine atom.
Uniqueness
6-Chloro-3-iodothieno[3,2-c]pyridine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in various chemical reactions and applications compared to its mono-halogenated counterparts.
属性
分子式 |
C7H3ClINS |
|---|---|
分子量 |
295.53 g/mol |
IUPAC 名称 |
6-chloro-3-iodothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3ClINS/c8-7-1-6-4(2-10-7)5(9)3-11-6/h1-3H |
InChI 键 |
DRCITMFUJNBUSE-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CN=C1Cl)C(=CS2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13666594.png)
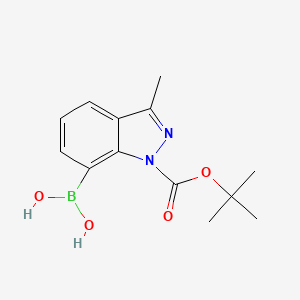
![7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)
